

Application Notes and Protocols: Lopinavir-d7 for Pharmacokinetic Studies in Specific Populations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lopinavir-d7	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **Lopinavir-d7** in pharmacokinetic (PK) studies of lopinavir, particularly in specific patient populations. Lopinavir, a protease inhibitor, is a critical component of antiretroviral therapy, and understanding its pharmacokinetic profile in diverse populations is essential for optimizing treatment efficacy and safety. **Lopinavir-d7**, a stable isotope-labeled version of lopinavir, serves as an ideal internal standard for quantitative bioanalysis by liquid chromatographytandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision in determining lopinavir concentrations in biological matrices.

Introduction to Lopinavir Pharmacokinetics

Lopinavir is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[1][2] To enhance its bioavailability and prolong its therapeutic effect, it is co-formulated with a low dose of ritonavir, a potent CYP3A4 inhibitor.[1][2][3] This combination, known as lopinavir/ritonavir (LPV/r), significantly increases plasma concentrations of lopinavir.[2] However, the pharmacokinetics of lopinavir can be influenced by various factors, leading to significant inter-patient variability.[4] These factors include age, genetic polymorphisms, comorbidities such as hepatic impairment, and co-administration of other drugs that may induce or inhibit CYP3A4.[1][2][5] Therefore, conducting pharmacokinetic studies in specific populations is crucial for dose optimization and to ensure therapeutic drug exposure.



Specific Populations of Interest Pediatric Patients

Children exhibit different pharmacokinetic profiles compared to adults due to developmental changes in drug absorption, distribution, metabolism, and excretion.[6] Younger children, in particular, have a higher clearance of lopinavir and require higher doses to achieve therapeutic concentrations similar to those in adults. Dosing in children is often based on body weight or body surface area to account for these differences.[7][8] Several studies have evaluated the pharmacokinetics of lopinavir in pediatric populations, including infants and children receiving different formulations and dosing regimens.[9][10][11][12]

Patients with Hepatic Impairment

Since lopinavir is extensively metabolized in the liver, hepatic impairment can significantly alter its pharmacokinetics.[1][2] Studies in HIV and hepatitis C (HCV) co-infected patients with mild to moderate hepatic impairment have shown a 30% increase in lopinavir area under the curve (AUC) and a 20% increase in maximum concentration (Cmax) compared to individuals with normal hepatic function.[2] However, other studies suggest that for patients without clinical signs of hepatic impairment, routine therapeutic drug monitoring may not be necessary.[13] Caution is advised when administering lopinavir/ritonavir to patients with impaired liver function. [2][5]

Pregnant Women

Physiological changes during pregnancy can affect the pharmacokinetics of various drugs, including lopinavir. While some studies have investigated the impact of pregnancy on lopinavir levels, the current consensus is that no dose adjustment is required during pregnancy and the postpartum period.[14][15] However, once-daily dosing is not recommended for pregnant women due to a lack of sufficient pharmacokinetic and clinical data.[15]

Drug-Drug Interactions

Lopinavir is a substrate and an inhibitor of CYP3A4, making it susceptible to numerous drugdrug interactions.[2][5] Co-administration with drugs that induce CYP3A4, such as certain nonnucleoside reverse transcriptase inhibitors (NNRTIs) like efavirenz and nevirapine, can decrease lopinavir concentrations, potentially leading to treatment failure.[2][4] Conversely, co-



administration with other CYP3A4 inhibitors can increase lopinavir levels, raising the risk of toxicity.[2] A thorough review of a patient's concomitant medications is essential before initiating and during therapy with lopinavir/ritonavir.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of lopinavir in different populations from various studies.

Table 1: Pharmacokinetic Parameters of Lopinavir in HIV-Infected Children

Population/Stu dy	Dosing Regimen	AUC ₀₋₁₂ (h*mg/L)	Cmax (mg/L)	C ₁₂ (mg/L)
PENTA18 trial (15-25kg)	FDA weight bands (twice daily)	106.9 (Geometric Mean)	12.0 (Geometric Mean)	4.9 (Geometric Mean)
PENTA18 trial (≥25-35kg)	FDA weight bands (twice daily)	106.9 (Geometric Mean)	12.0 (Geometric Mean)	4.9 (Geometric Mean)
PENTA18 trial (>35kg)	FDA weight bands (twice daily)	106.9 (Geometric Mean)	12.0 (Geometric Mean)	4.9 (Geometric Mean)
Thai Children (Standard Dose)	N/A	117.6 (Median)	N/A	4.9 (Median)
Thai Children (Low Dose)	70% of standard dose	83.8 (Median)	N/A	3.4 (Median)

Data sourced from references[7][8].

Table 2: Pharmacokinetic Parameters of Lopinavir in Adults



Population/Stu dy	Dosing Regimen	AUC (μg•h/mL)	Cmax (µg/mL)	Trough Concentration (µg/mL)
Healthy Adult Volunteers (twice daily)	400/100 mg	92.6 ± 36.7	9.8 ± 3.7	7.1 ± 2.9
HIV-Infected, ART-Naïve (once daily)	800/200 mg	154.1 ± 61.4	11.8 ± 3.7	3.2 ± 2.1
HIV/HCV Co- infected (mild- moderate hepatic impairment)	400/100 mg twice daily	30% increase vs. normal hepatic function	20% increase vs. normal hepatic function	N/A

Data sourced from reference[2].

Experimental Protocols

A validated and robust bioanalytical method is essential for accurate pharmacokinetic studies. The following protocol describes a general method for the quantification of lopinavir in human plasma using LC-MS/MS with **Lopinavir-d7** as the internal standard.

Bioanalytical Method: Lopinavir Quantification in Human Plasma by LC-MS/MS

Objective: To accurately quantify lopinavir concentrations in human plasma samples.

Internal Standard: Lopinavir-d7

d7) from plasma, followed by chromatographic separation and detection using tandard mass spectrometry. The ratio of the peak area of lopinavir to that of the internal standard is used for quantification.

Materials and Reagents:



- Human plasma (blank)
- Lopinavir reference standard
- Lopinavir-d7 internal standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- · Ethyl acetate
- Telmisartan (alternative internal standard)[16][17]

Instrumentation:

- Liquid Chromatography system (e.g., Agilent, Waters)
- Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher)
- Analytical column (e.g., Agilent ZORBAX Eclipse XDB-C18)[16][17]

Procedure:

- Preparation of Standard and Quality Control (QC) Samples:
 - Prepare stock solutions of lopinavir and Lopinavir-d7 in methanol.
 - Prepare calibration standards by spiking blank human plasma with appropriate volumes of the lopinavir stock solution to achieve a concentration range of 62.5 - 10000 ng/mL.[16]
 [17]
 - Prepare QC samples at low, medium, and high concentrations in the same manner.



- Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):[16][17]
 - To a 100 μL aliquot of plasma sample (standard, QC, or unknown), add 25 μL of the
 Lopinavir-d7 internal standard working solution.
 - Vortex briefly.
 - Add 200 μL of acetonitrile to precipitate plasma proteins.
 - Vortex for 1 minute.
 - Centrifuge at 10,000 rpm for 5 minutes.
 - Transfer the supernatant to a clean tube.
 - Add 1 mL of ethyl acetate for liquid-liquid extraction.
 - Vortex for 2 minutes.
 - Centrifuge at 10,000 rpm for 5 minutes.
 - Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 μL of the mobile phase.
- LC-MS/MS Analysis:
 - Chromatographic Conditions:
 - Column: Agilent ZORBAX Eclipse XDB-C18 (or equivalent)[16][17]
 - Mobile Phase: Methanol:0.1% Formic acid in water (80:20, v/v)[16][17]
 - Flow Rate: 0.5 mL/min[18]
 - Injection Volume: 10 μL
 - Mass Spectrometric Conditions:

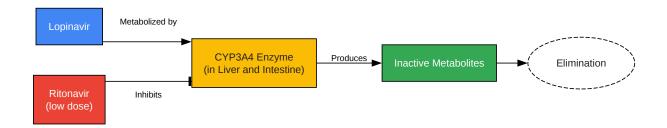


- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Lopinavir: m/z 629.6 → 155.2[16][17]
 - Lopinavir-d7: (The specific transition for Lopinavir-d7 will be approximately m/z 636.6 → 155.2 or another characteristic fragment, which needs to be determined during method development by infusing the Lopinavir-d7 standard.)
 - Ritonavir (if measured): m/z 721.4 → 268.2[16][17]
 - Telmisartan (alternative IS): m/z 515.2 → 276.2[16][17]
- Data Analysis:
 - Integrate the peak areas for lopinavir and Lopinavir-d7.
 - Calculate the peak area ratio of lopinavir to Lopinavir-d7.
 - Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
 - Determine the concentration of lopinavir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

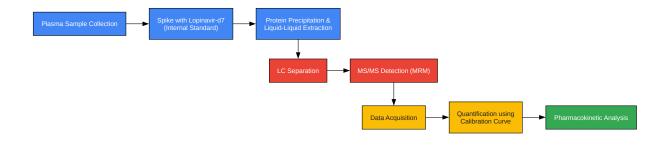
The following diagrams illustrate the key processes involved in lopinavir metabolism and the experimental workflow for its quantification.





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Caption: Lopinavir metabolism and the inhibitory effect of ritonavir on CYP3A4.



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Caption: Workflow for the quantification of lopinavir in plasma samples.

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References

- 1. Lopinavir/Ritonavir Pharmacokinetics in HIV/HCV-Coinfected Patients With or Without Cirrhosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Lopinavir/ritonavir: a review of its use in the management of HIV infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of lopinavir in combination with ritonavir in HIV-1-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lopinavir Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Population Pharmacokinetics of Pediatric Lopinavir/Ritonavir Oral Pellets in Children Living with HIV in Africa PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Appendix A: Pediatric Antiretroviral Drug Information Lopinavir/Ritonavir | NIH [clinicalinfo.hiv.gov]
- 11. Population Pharmacokinetics of Lopinavir/Ritonavir: Changes Across Formulations and Human Development From Infancy Through Adulthood PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase II/III Trial of Lopinavir/Ritonavir Dosed According to the WHO Pediatric Weight Band Dosing Guidelines PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lopinavir/ritonavir pharmacokinetics, efficacy, and safety in HIV and hepatitis B or C coinfected adults without symptoms of hepatic impairment PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ec.europa.eu [ec.europa.eu]
- 16. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Rapid, simultaneous determination of lopinavir and ritonavir in human plasma by stacking protein precipitations and salting-out assisted liquid/liquid extraction, and ultrafast LC-MS/MS PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Application Notes and Protocols: Lopinavir-d7 for Pharmacokinetic Studies in Specific Populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138280#lopinavir-d7-for-pharmacokinetic-studies-in-specific-populations]

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